
Rivaroxaban impurity 46
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rivaroxaban impurity 46 is a byproduct found in the synthesis of Rivaroxaban, an anticoagulant drug used to prevent and treat blood clots. This impurity is of significant interest due to its potential impact on the safety and efficacy of the pharmaceutical product. Monitoring and controlling impurities like this compound is crucial in ensuring the quality of the drug.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rivaroxaban impurity 46 involves several steps, including the use of specific reagents and reaction conditions. One common method involves the reaction of 2-(phenylamino)ethanol with concentrated hydrochloric acid, followed by the addition of sodium nitrite to form the nitrosamine impurity . The reaction is typically carried out at low temperatures to control the formation of the impurity.
Industrial Production Methods
In industrial settings, the production of this compound is carefully monitored and controlled. The process involves the use of high-performance liquid chromatography (HPLC) to separate and quantify the impurity from the main product . This ensures that the levels of impurity are within acceptable limits as defined by regulatory guidelines.
化学反応の分析
Types of Reactions
Rivaroxaban impurity 46 undergoes various chemical reactions, including:
Oxidation: The impurity can be oxidized to form different byproducts.
Reduction: Reduction reactions can convert the impurity into less harmful compounds.
Substitution: The impurity can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the impurity can lead to the formation of nitroso compounds, while reduction can yield amines .
科学的研究の応用
Rivaroxaban impurity 46 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to develop and validate methods for impurity detection.
Biology: Studied for its potential biological effects and interactions with other compounds.
Medicine: Investigated for its impact on the safety and efficacy of Rivaroxaban.
Industry: Used in quality control and regulatory compliance to ensure the purity of pharmaceutical products.
作用機序
The mechanism of action of Rivaroxaban impurity 46 involves its interaction with molecular targets and pathways. As a nitrosamine impurity, it can potentially form DNA adducts, leading to mutagenic and carcinogenic effects . The impurity’s effects are mediated through its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells .
類似化合物との比較
Similar Compounds
Similar compounds to Rivaroxaban impurity 46 include other nitrosamine impurities found in pharmaceutical products, such as:
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosomorpholine (NMOR)
Uniqueness
This compound is unique due to its specific formation during the synthesis of Rivaroxaban and its potential impact on the drug’s safety profile. Unlike other nitrosamine impurities, it is specifically associated with the production of Rivaroxaban and requires targeted analytical methods for its detection and quantification .
特性
CAS番号 |
73311-47-4 |
|---|---|
分子式 |
C21H15Cl3N2 |
分子量 |
401.7 g/mol |
IUPAC名 |
(E)-1-(4-chlorophenyl)-N-[(4-chlorophenyl)-[(E)-(4-chlorophenyl)methylideneamino]methyl]methanimine |
InChI |
InChI=1S/C21H15Cl3N2/c22-18-7-1-15(2-8-18)13-25-21(17-5-11-20(24)12-6-17)26-14-16-3-9-19(23)10-4-16/h1-14,21H/b25-13+,26-14+ |
InChIキー |
ZMNKCJMVKJXKHC-BKHCZYBLSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N/C(/N=C/C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1C=NC(C2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2E,6E,10E,14E,18E,22E,26Z,30E,34E)-3,7,11,15,19,23,27,31,35,39-Decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-YL]-3-methylnaphthalene-1,4-dione](/img/structure/B12440628.png)
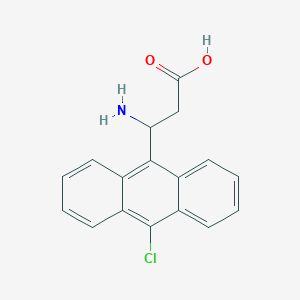
![[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12440637.png)
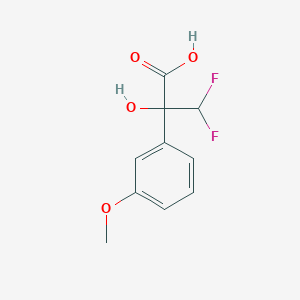

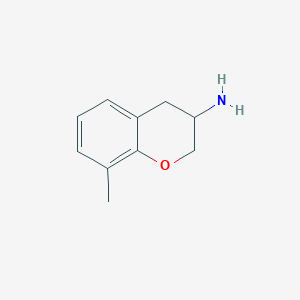
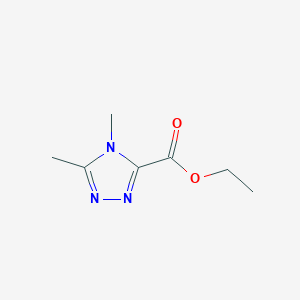
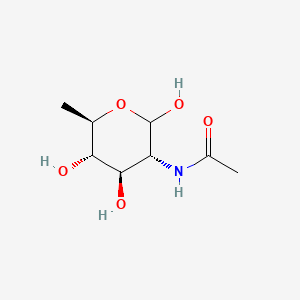


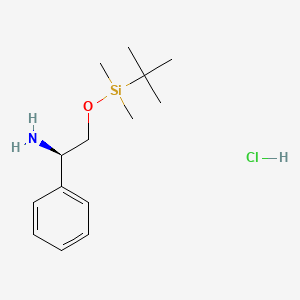
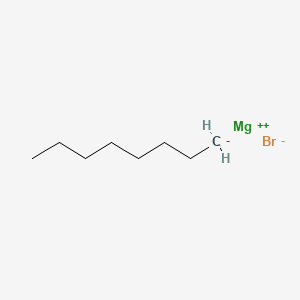
![2,3-Dichloro-3-[(1-cyanocyclohexyl)carbamoyl]prop-2-enoic acid](/img/structure/B12440686.png)
![{3-[(Benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl}acetic acid](/img/structure/B12440690.png)
